molecular formula C24H21N5O3 B11302673 N-(furan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-(furan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11302673
M. Wt: 427.5 g/mol
InChI Key: ATTIDIFPOAULAI-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzoxazole, and triazole moieties

Preparation Methods

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The triazole ring can be formed through cyclization reactions involving azides and alkynes

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, benzoxazole, and triazole moieties contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with its targets .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and benzoxazole-containing molecules. Compared to these, N-[(FURAN-2-YL)METHYL]-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C24H21N5O3/c1-2-7-21-22(24(30)25-15-18-10-6-13-31-18)26-28-29(21)17-11-12-20-19(14-17)23(32-27-20)16-8-4-3-5-9-16/h3-6,8-14H,2,7,15H2,1H3,(H,25,30)

InChI Key

ATTIDIFPOAULAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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